molecular formula C16H16ClN3O3S B2902956 4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-92-5

4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2902956
CAS RN: 2097923-92-5
M. Wt: 365.83
InChI Key: YHOHAQVMXFPVET-UHFFFAOYSA-N
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Description

The compound “4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, a sulfonyl group, and a chlorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperazine ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the nature of its functional groups. These could influence properties like solubility, melting point, and stability .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential uses in fields like medicine or materials science .

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-15-6-2-1-4-13(15)12-24(22,23)19-8-9-20(16(21)11-19)14-5-3-7-18-10-14/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOHAQVMXFPVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenyl)methanesulfonyl]-1-(pyridin-3-yl)piperazin-2-one

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